molecular formula C15H13BrFNO3 B11961067 5-bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide CAS No. 853317-36-9

5-bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Cat. No.: B11961067
CAS No.: 853317-36-9
M. Wt: 354.17 g/mol
InChI Key: WAWJMOAQVIDVQU-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2,5-dimethoxyphenyl)-2-thiophenesulfonamide
  • 5-Bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide
  • 5-Bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide

Uniqueness

5-Bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

853317-36-9

Molecular Formula

C15H13BrFNO3

Molecular Weight

354.17 g/mol

IUPAC Name

5-bromo-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13BrFNO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19)

InChI Key

WAWJMOAQVIDVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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